N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-tert-butylbenzyl)-1-piperazinyl]acetamide
Overview
Description
N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-tert-butylbenzyl)-1-piperazinyl]acetamide, also known as BTA-EG6, is a small molecule that has been extensively studied for its potential uses in scientific research. BTA-EG6 is a benzothiadiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for researchers in a wide range of fields.
Mechanism of Action
The mechanism of action of N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-tert-butylbenzyl)-1-piperazinyl]acetamide is not fully understood, but it is thought to involve its ability to bind to specific proteins and modulate their activity. It has been shown to bind to a variety of proteins, including heat shock protein 70 (Hsp70) and the oncogenic transcription factor c-Myc.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of protein-protein interactions involved in cancer progression, and the modulation of the stress response through its interaction with Hsp70. It has also been shown to have anti-inflammatory effects and to modulate the immune response.
Advantages and Limitations for Lab Experiments
One advantage of using N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-tert-butylbenzyl)-1-piperazinyl]acetamide in lab experiments is its versatility and ability to be used in a variety of applications. Its fluorescent properties make it a useful tool for imaging biological systems, while its ability to modulate protein-protein interactions makes it a potential therapeutic agent. However, one limitation is its relatively high cost compared to other research tools, which may limit its use in some labs.
Future Directions
There are many potential future directions for research involving N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-tert-butylbenzyl)-1-piperazinyl]acetamide. One area of interest is its potential use as a therapeutic agent for cancer and other diseases, particularly in combination with other drugs. Additionally, further research is needed to fully understand its mechanism of action and to identify other proteins it may interact with. Finally, improvements in synthesis methods and cost reduction could make this compound a more widely used research tool.
Scientific Research Applications
N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-tert-butylbenzyl)-1-piperazinyl]acetamide has been used in a variety of scientific research applications, including as a fluorescent probe for imaging biological systems, as a modulator of protein-protein interactions, and as a potential therapeutic agent for a variety of diseases. Its unique chemical structure and properties make it a versatile tool for researchers in a wide range of fields.
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5OS/c1-23(2,3)18-6-4-17(5-7-18)15-27-10-12-28(13-11-27)16-22(29)24-19-8-9-20-21(14-19)26-30-25-20/h4-9,14H,10-13,15-16H2,1-3H3,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMLZLFMHGFLCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NC3=CC4=NSN=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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